
1,3-Heptanediol, 2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Heptanediol, 2-ethyl-: is an organic compound with the molecular formula C8H18O2 . It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is also known by other names such as 2-Ethyl-1,3-hexanediol and Ethohexadiol . It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Heptanediol, 2-ethyl- can be synthesized through several methods. One common method involves the hydroformylation of 2-ethyl-1-hexene followed by hydrogenation . The hydroformylation process adds a formyl group to the double bond of 2-ethyl-1-hexene, resulting in the formation of an aldehyde. This aldehyde is then hydrogenated to produce 1,3-Heptanediol, 2-ethyl-.
Industrial Production Methods
In industrial settings, the production of 1,3-Heptanediol, 2-ethyl- often involves the use of catalysts to enhance the efficiency of the reactions. The process typically includes the use of rhodium-based catalysts for hydroformylation and nickel-based catalysts for hydrogenation. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Heptanediol, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Halogenating agents like and are commonly used.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of or similar halogenated compounds.
Aplicaciones Científicas De Investigación
1,3-Heptanediol, 2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a and in organic synthesis.
Biology: Employed in the study of involving diols.
Medicine: Investigated for its potential use in due to its biocompatibility.
Industry: Utilized in the production of plasticizers , lubricants , and cosmetic formulations .
Mecanismo De Acción
The mechanism of action of 1,3-Heptanediol, 2-ethyl- involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their solubility and reactivity . In biological systems, the compound can interact with enzymes and receptors , affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Hexanediol: Similar structure but lacks the ethyl group.
2-Ethyl-1,3-hexanediol: Another name for 1,3-Heptanediol, 2-ethyl-.
1,3-Octanediol: Has an additional carbon atom compared to 1,3-Heptanediol, 2-ethyl-.
Uniqueness
1,3-Heptanediol, 2-ethyl- is unique due to the presence of the ethyl group at the second carbon atom, which influences its chemical reactivity and physical properties . This structural feature makes it more suitable for specific applications, such as in the production of plasticizers and cosmetic formulations .
Propiedades
Número CAS |
39775-59-2 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-ethylheptane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(11)8(4-2)7-10/h8-11H,3-7H2,1-2H3 |
Clave InChI |
BPOSPHPRYDVTFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(CC)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



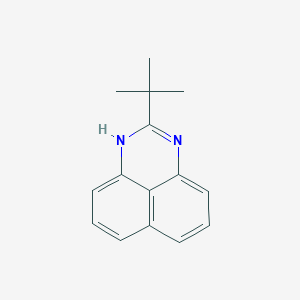
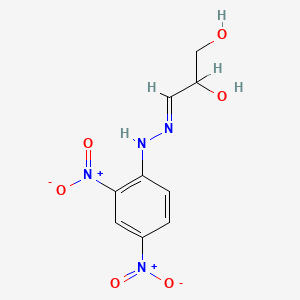
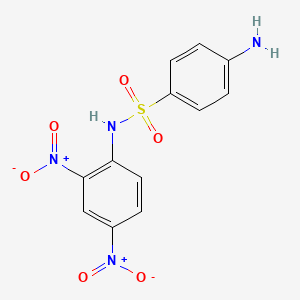

![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)
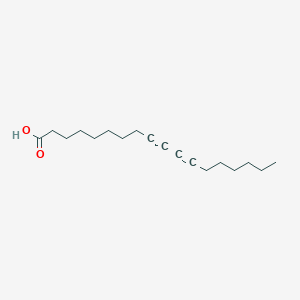
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)


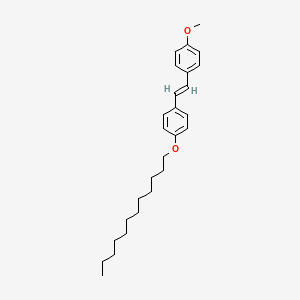
![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
